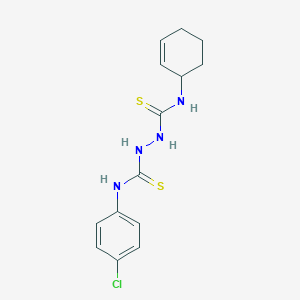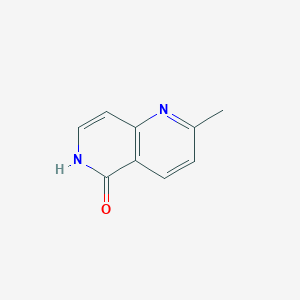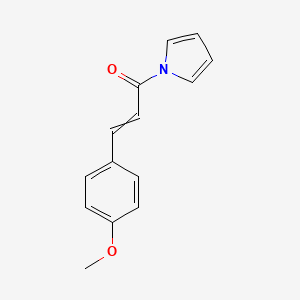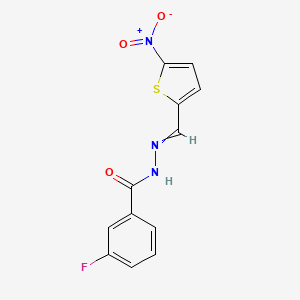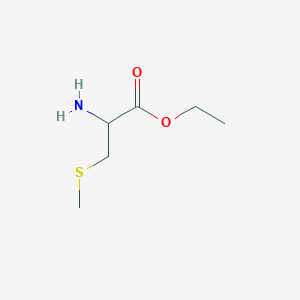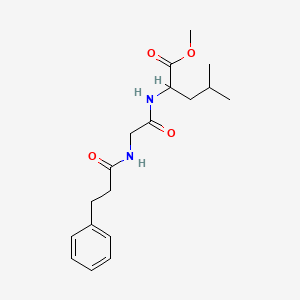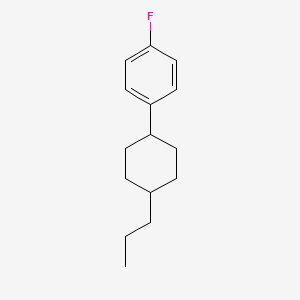
1-Fluoro-4-(trans-4-propylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-(trans-4-propylcyclohexyl)benzene is a fluorinated liquid-crystal monomer It is a synthetic organic compound with a unique structure that includes a fluorine atom and a propylcyclohexyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-(trans-4-propylcyclohexyl)benzene typically involves the following steps:
Hydrogenation: A cyclohexenyl intermediate is hydrogenated in the presence of ethanol and palladium carbon catalyst at 50°C under hydrogen pressure of 0.3-0.5 MPa.
Refluxing: The resulting product is then refluxed with formic acid and toluene for 4 hours.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-Fluoro-4-(trans-4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Fluoro-4-(trans-4-propylcyclohexyl)benzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of liquid crystal displays and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-(trans-4-propylcyclohexyl)benzene involves its interaction with molecular targets and pathways. The compound’s fluorine atom and propylcyclohexyl group contribute to its unique properties, allowing it to interact with specific receptors and enzymes. These interactions can lead to various biological effects, including changes in cell signaling and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole
Uniqueness
1-Fluoro-4-(trans-4-propylcyclohexyl)benzene is unique due to its specific combination of a fluorine atom and a propylcyclohexyl group attached to a benzene ring. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in liquid crystal technology and other advanced materials .
Propiedades
Número CAS |
76802-60-3 |
|---|---|
Fórmula molecular |
C15H21F |
Peso molecular |
220.32 g/mol |
Nombre IUPAC |
1-fluoro-4-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C15H21F/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3 |
Clave InChI |
GXMLXDAPXSEBBT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


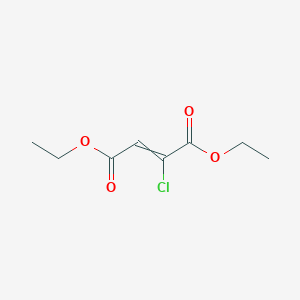
![4,6-dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442767.png)
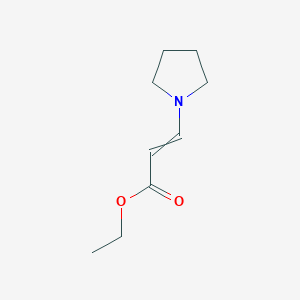
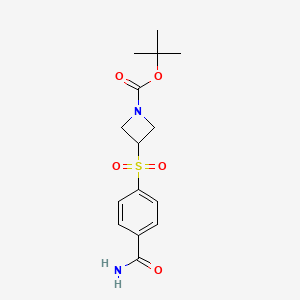
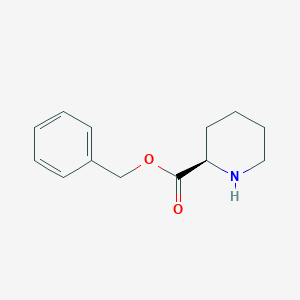
![3-(Phenylmethyl)-2-[2-(3-pyridinyl)ethenyl]-4-quinazolinone](/img/structure/B12442794.png)
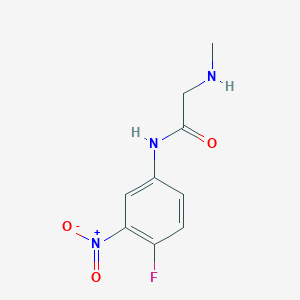
![1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442807.png)
